1,3-Difluoro-5-(methylsulfanyl)benzene

Vue d'ensemble

Description

1,3-Difluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzene ring.

Méthodes De Préparation

The synthesis of 1,3-Difluoro-5-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial production methods may vary, but they generally involve similar coupling reactions, optimized for large-scale production. The choice of reagents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.

Analyse Des Réactions Chimiques

1,3-Difluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

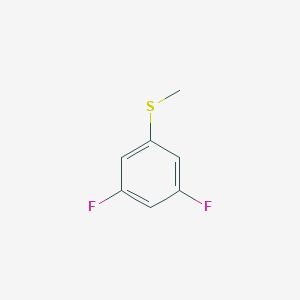

Structure

The compound's structure can be represented as follows:

This structure highlights the positioning of the fluorine atoms on the benzene ring and the presence of the methylthio group.

Medicinal Chemistry

1,3-Difluoro-5-(methylsulfanyl)benzene has been investigated for its potential therapeutic applications due to its biological activity. Research indicates that it may possess antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial efficacy against various bacterial strains. The following table summarizes findings from a study assessing its Minimum Inhibitory Concentration (MIC):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 6.25 µM | Bactericidal |

| Escherichia coli | 12.5 µM | Bacteriostatic |

| Pseudomonas aeruginosa | 25 µM | Bacteriostatic |

The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antimicrobial effects .

Anticancer Potential

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines. A notable study focused on its analogues demonstrated efficacy in inhibiting proliferation in MCF-7 human breast cancer cells with IC50 values in the low micromolar range .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Synthetic Applications

The following reactions are commonly employed:

- Nucleophilic Aromatic Substitution : The methylthio group can be replaced by other nucleophiles under suitable conditions.

- Cross-Coupling Reactions : Utilized in synthesizing more complex organic molecules.

These reactions highlight its utility as a building block in creating pharmaceuticals and agrochemicals.

Materials Science

This compound has potential applications in developing new materials due to its unique electronic properties imparted by fluorine substitution. Research is ongoing to explore its use in:

- Fluorinated Polymers : Enhancing thermal stability and chemical resistance.

- Functional Coatings : Providing hydrophobic properties for various surfaces.

Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Studies are being conducted to assess the degradation pathways of this compound in various environmental conditions. Understanding its behavior can inform regulatory assessments and pollution management strategies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced activity against resistant strains .

Case Study 2: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized to target specific cancer pathways. A series of analogues were developed that exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Mécanisme D'action

The mechanism by which 1,3-Difluoro-5-(methylsulfanyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with molecular targets through various pathways, including electrophilic and nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

1,3-Difluoro-5-(methylsulfanyl)benzene can be compared with other similar compounds, such as:

1,3-Difluoro-5-(methylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical properties and reactivity.

1,3-Difluoro-5-(methylthio)benzene: Similar to the methylsulfanyl derivative, but with a different sulfur oxidation state, affecting its reactivity and applications.

Activité Biologique

1,3-Difluoro-5-(methylsulfanyl)benzene (CAS No. 54378-77-7) is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a methylsulfanyl group at the 5 position. Its molecular formula is C₇H₆F₂S, and it has a molecular weight of 160.18 g/mol. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and materials science.

The unique structure of this compound influences its chemical reactivity and potential biological effects. The presence of fluorine atoms typically enhances lipophilicity and can alter the compound's interaction with biological targets, while the methylsulfanyl group may contribute to its reactivity and biological profile.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential pharmacological properties similar to other fluorinated compounds. Key areas of interest include:

- Antimicrobial Activity : Fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Potential : Compounds with similar structures have shown activity against various cancer cell lines, indicating that further investigation into this compound's anticancer potential is warranted.

Anticancer Activity

A study investigated various fluorinated compounds for their anticancer properties, revealing that structurally similar compounds demonstrated significant antiproliferative effects in human breast cancer cell lines (MCF-7). For instance, certain derivatives exhibited IC50 values as low as 0.075 µM, indicating potent activity against cancer cells while maintaining low toxicity in non-cancerous cells .

Research into the mechanism of action for related compounds suggests that they may inhibit tubulin polymerization, induce apoptosis, and alter the expression of apoptotic proteins. This pathway highlights the potential for this compound to act as a microtubule-targeting agent in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Difluorobenzene | Fluorinated benzene | Lacks sulfur functionality |

| 2-Methylthio-4-fluorobenzene | Fluorinated benzene | Different substitution pattern |

| 4-Fluoro-2-methylthiophenol | Thiophenol derivative | Contains a thiophenol ring instead of benzene |

| 1-Fluoro-2-methylthio-4-nitrobenzene | Nitro-substituted benzene | Contains a nitro group which alters reactivity |

The presence of both fluorine atoms and a methylsulfanyl group distinguishes this compound from these similar compounds, potentially leading to unique chemical properties and biological activities not found in others.

Propriétés

IUPAC Name |

1,3-difluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXPOXBGHMSQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.